molecular formula C24H26N6O5S2 B2514275 N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide CAS No. 873001-86-6

N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide

Cat. No.: B2514275
CAS No.: 873001-86-6
M. Wt: 542.63
InChI Key: RDYRIDIPZFHZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. Key structural elements include:

  • A 4-ethoxyphenyl group linked via a sulfanylacetamide bridge.
  • A 4-methoxybenzenesulfonamidoethyl substituent at position 3 of the triazolo-pyridazine ring.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O5S2/c1-3-35-19-6-4-17(5-7-19)26-23(31)16-36-24-13-12-21-27-28-22(30(21)29-24)14-15-25-37(32,33)20-10-8-18(34-2)9-11-20/h4-13,25H,3,14-16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYRIDIPZFHZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the existing literature on its biological activity, including anticancer properties and interactions with various enzymes.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N6O5S2

The structure features multiple functional groups that contribute to its reactivity and biological properties. The presence of the triazole and pyridazine rings is particularly noteworthy as these structures are often associated with various pharmacological activities.

Anticancer Activity

Recent studies have focused on the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM) Reference
HEPG21.18 ± 0.14
MCF70.67
SW11160.80
BGC8230.87

These results suggest that the compound may exhibit similar or enhanced activity against various cancer types.

The mechanism by which this compound exerts its biological effects is still under investigation. However, compounds within the same chemical family have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases.

Enzyme Inhibition Studies

Inhibition studies have revealed that similar compounds can effectively inhibit various enzymes:

Enzyme IC50 (µM) Notes
Acetylcholinesterase (AChE)0.420 ± 0.012Potential for treating neurological disorders
Alkaline Phosphatase6.554 ± 0.287Significant inhibition compared to standard drugs

These findings indicate that this compound could serve as a lead compound for further drug development aimed at both cancer treatment and neurological conditions.

Scientific Research Applications

Basic Information

  • Molecular Formula : C24_{24}H26_{26}N6_6O5_5S2_2
  • Molecular Weight : 542.6 g/mol
  • CAS Number : 873001-86-6

Structural Representation

The compound features a triazole ring and a pyridazine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide exhibit promising anticancer properties. The triazole and pyridazine components are particularly noted for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Case Study

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the activation of apoptotic pathways and inhibition of specific oncogenic signaling pathways .

Antimicrobial Properties

The compound's sulfonamide group suggests potential antimicrobial activity. Sulfonamides are well-known for their antibacterial properties, and derivatives of this compound may exhibit similar effects against a range of pathogens.

Data Table: Antimicrobial Activity

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli17
Candida albicans12

Anti-inflammatory Effects

Research indicates that compounds with similar structural features may possess anti-inflammatory properties. The presence of the methoxybenzenesulfonamide group is particularly relevant for modulating inflammatory responses.

Case Study

In a study focused on inflammatory bowel disease, a derivative of this compound was shown to reduce inflammatory markers in animal models. The results suggested that the compound could be developed into a therapeutic agent for treating inflammatory conditions .

Neuroprotective Effects

The neuroprotective potential of this compound is under investigation. Compounds with triazole and pyridazine rings have been associated with neuroprotection against oxidative stress and excitotoxicity.

Data Table: Neuroprotective Activity

ModelEffectiveness (%)Reference
Mouse Model of Stroke70
Neurodegenerative Disease Model65

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents Bioactivity Notes Reference
Target Compound Triazolo[4,3-b]pyridazine 4-Methoxybenzenesulfonamidoethyl, 4-ethoxyphenyl-sulfanylacetamide Inferred kinase/antimicrobial activity
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide () Triazole Allyl, pyridinyl, 4-ethoxyphenyl-sulfanylacetamide Potential antimicrobial/antiviral activity
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine Phenyl-sulfanylacetamide, tetrahydrobenzothieno ring Anticancer or CNS-targeted activity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Pyrimidine Dimethylpyrimidinyl-sulfanyl, 4-methylpyridinyl Intermediate for bioactive molecules
Key Observations:
  • Triazole vs.
  • Sulfonamide vs.

Spectroscopic and Physicochemical Comparisons

Table 2: NMR Chemical Shift Variations (δ, ppm)
Proton Position Target Compound (Estimated) Compound 1 () Compound 7 ()
Region A (positions 39–44) ~7.2–7.8 (aromatic) 7.1–7.6 7.3–7.9
Region B (positions 29–36) ~3.4–4.1 (sulfonamido CH2) 3.2–3.8 3.5–4.2
  • NMR Insights : The sulfonamidoethyl group in the target compound likely causes upfield/downfield shifts in Regions A and B compared to analogues lacking this substituent (e.g., ). Such shifts correlate with altered electronic environments, influencing reactivity and solubility .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Sulfonamide coupling : Reaction of 4-methoxybenzenesulfonyl chloride with ethylenediamine derivatives to introduce the sulfonamidoethyl group .
  • Triazolopyridazine core formation : Cyclization using hydrazine derivatives and pyridazine precursors under reflux conditions (e.g., ethanol, 80°C) .
  • Thioether linkage : Coupling the triazolopyridazine intermediate with a thiol-containing acetamide via nucleophilic substitution (e.g., using NaH in DMF) . Optimization : Yield improvements (≥60%) require precise control of temperature, solvent polarity (DMF vs. THF), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of the triazolopyridazine core (¹H NMR: δ 8.2–8.5 ppm for pyridazine protons) and sulfonamide NH (δ 10.5–11.0 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = calculated 532.18 g/mol) .

Q. How can researchers preliminarily assess the compound’s bioactivity and target engagement?

  • In vitro assays : Screen against kinase or protease panels (IC₅₀ values) to identify potential targets .
  • Cellular viability assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Molecular docking : Preliminary docking with targets like EGFR or PARP using AutoDock Vina to prioritize experimental validation .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify key binding residues .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity .
  • Density Functional Theory (DFT) : Calculate electron distribution in the triazolopyridazine core to predict reactivity sites .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and CETSA (cellular thermal shift assay) for target engagement .
  • Structural validation : Re-analyze X-ray crystallography or cryo-EM data to confirm binding poses .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester moieties) to enhance oral bioavailability .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., ethoxyphenyl group) for deuterium exchange or fluorination .
  • Plasma stability tests : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .

Q. What experimental designs are recommended for studying synergistic effects with other therapeutics?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (e.g., with cisplatin in cancer models) .
  • Transcriptomics : RNA-seq to identify pathways modulated by the compound alone vs. in combination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.